L-Sorbitol-13C-1
Description
L-Sorbitol-¹³C-1 is a stable isotope-labeled derivative of sorbitol, a sugar alcohol widely used in pharmaceutical, food, and research industries. Its molecular formula is C₆H₁₄O₆, with a molecular weight of 183.18 g/mol due to the incorporation of a single ¹³C isotope at the first carbon position . This isotopic labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and isotopic tracing experiments. Key properties include six hydrogen bond donors and acceptors, a topological polar surface area of 121 Ų, and four stereocenters defining its L-isomer configuration .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i3+1/t3-,4+,5+,6+/m1 |
InChI Key |
FBPFZTCFMRRESA-DAUVPXOXSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([13C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Sorbitol-13C-1 is synthesized by incorporating the 13C isotope into the L-Sorbitol molecule. The process typically involves the catalytic hydrogenation of glucose in the presence of a 13C-labeled hydrogen source . The reaction is carried out under mild conditions using a catalyst such as Raney nickel, which facilitates the transfer of hydrogen atoms to the glucose molecule, converting it into sorbitol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and advanced catalytic systems to ensure high yield and purity of the labeled compound. The reaction conditions are optimized to maintain the integrity of the 13C label while achieving efficient conversion rates .
Chemical Reactions Analysis
Types of Reactions
L-Sorbitol-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various derivatives of sorbitol, such as sorbitol aldehydes, ketones, and substituted sorbitol compounds .
Scientific Research Applications
L-Sorbitol-13C-1 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Sorbitol-13C-1 involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The labeled carbon atom allows researchers to track the molecule’s journey through different biochemical processes using techniques like NMR spectroscopy . The primary molecular targets include enzymes involved in carbohydrate metabolism, such as sorbitol dehydrogenase .
Comparison with Similar Compounds
Structural and Stereochemical Differences
While L-Sorbitol-¹³C-1 and D-Sorbitol-1-¹³C share identical molecular formulas (C₆H₁₄O₆) and isotopic content (one ¹³C atom at position 1), their stereochemical configurations differ. The L-isomer has a distinct spatial arrangement of hydroxyl groups compared to the D-isomer, which impacts biological activity.
Comparison with Unlabeled L-Sorbitol
Isotopic and Physicochemical Properties
Unlabeled L-sorbitol (molecular weight 182.17 g/mol) lacks the ¹³C isotope, making it unsuitable for isotopic tracing. However, both labeled and unlabeled forms share identical physical properties (e.g., solubility, melting point) and hydrogen-bonding capabilities, ensuring consistent behavior in non-isotope-sensitive applications .
Functional Divergence
- Unlabeled L-Sorbitol : Used as a bulk sweetener, humectant, or excipient.
- L-Sorbitol-¹³C-1: Reserved for advanced research, such as quantifying carbon-1-specific metabolic turnover via ¹³C-NMR .
Data Tables
Table 1: Comparative Properties of L-Sorbitol-¹³C-1 and Related Compounds
| Property | L-Sorbitol-¹³C-1 | D-Sorbitol-1-¹³C | Unlabeled L-Sorbitol |
|---|---|---|---|
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₄O₆ |
| Molecular Weight (g/mol) | 183.18 | 183.18 | 182.17 |
| Isotopic Content | ¹³C at C1 | ¹³C at C1 | None |
| CAS Number | 132144-93-5 | Not Provided | 50-70-4 |
| Hydrogen Bond Donors | 6 | 6 | 6 |
| Topological Polar SA (Ų) | 121 | 121 | 121 |
| Stereochemistry | L-isomer | D-isomer | L-isomer |
Data sourced from structural databases and synthesis studies .
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